molecular formula C17H19N3O3 B5677967 (3E)-2-[[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino]-4-phenylbut-3-enoic acid

(3E)-2-[[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino]-4-phenylbut-3-enoic acid

Cat. No. B5677967
M. Wt: 313.35 g/mol
InChI Key: QBXMKDHHXJXCOK-JXMROGBWSA-N
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Description

The molecule belongs to the family of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Specifically, the 1,2,4-oxadiazole ring system has attracted attention for its role in developing new therapeutic agents, due to its structural similarity to essential biochemical moieties.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions, starting from appropriate precursors such as hydrazides and carboxylic acids. For example, the synthesis of similar structures often utilizes the condensation of hydrazides with carbon disulfide in the presence of base to form 1,3,4-oxadiazolines, followed by oxidation to yield 1,2,4-oxadiazoles (Kakanejadifard et al., 2013). Continuous synthesis approaches for cyclopropyl-containing oxadiazoles highlight the importance of safe and controlled reaction conditions to manage the risks associated with traditional oxidants (艳梅 董, 2023).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including their cyclopropyl-substituted variants, can be characterized using techniques such as NMR, IR, UV-Vis spectroscopy, and X-ray diffraction. These methods provide insights into the molecular conformations, electronic structures, and the nature of substituent effects on the overall molecular geometry.

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, leveraging the reactivity of the oxadiazole ring. These reactions include nucleophilic substitutions and transformations under different conditions, allowing for the modification of the molecule and the introduction of new functional groups. The presence of a cyclopropyl group may influence the reactivity and electronic properties of the molecule, affecting its participation in chemical reactions.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and stability, are crucial for their practical applications. These properties can be influenced by the molecular structure, the presence of substituents, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as acidity/basicity, electrophilic/nucleophilic character, and photophysical properties, are essential for their biological activities and applications in materials science. These properties are determined by the electronic distribution within the molecule and can be modulated by structural modifications, including the introduction of cyclopropyl groups and other substituents.

properties

IUPAC Name

(E)-2-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]-4-phenylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20(11-15-18-16(23-19-15)13-8-9-13)14(17(21)22)10-7-12-5-3-2-4-6-12/h2-7,10,13-14H,8-9,11H2,1H3,(H,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMKDHHXJXCOK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC(=N1)C2CC2)C(C=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=NOC(=N1)C2CC2)C(/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-2-[[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino]-4-phenylbut-3-enoic acid

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